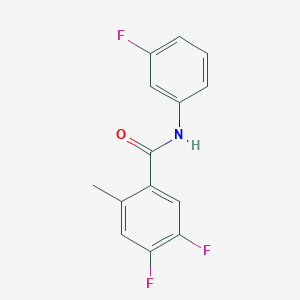

![molecular formula C10H11N3O4S2 B5559656 4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5559656.png)

4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide often involves complex reactions utilizing sulfonyl groups and thiophene carboxamide frameworks. For example, the synthesis of similar sulfonyl analogues involves the reduction and formylation of nitroimidazole-sulfonamides, leading to various guanine and xanthine analogues (Huang et al., 1980). Another study demonstrates a tandem reaction strategy for synthesizing dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone (Zhu et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as a Schiff base involving a 4-[(2-hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide, reveals significant details about conformation and intramolecular interactions. The compound exhibits a triclinic crystal structure with coplanar benzene rings and azomethine groups, facilitated by intramolecular hydrogen bonding (Subashini et al., 2009).

Chemical Reactions and Properties

The reactivity of thiophene derivatives and their interactions with various reagents have been extensively studied. For instance, reactions of active methylene compounds with carbon disulfide yield thiophene and thieno[2,3-b]thiophene derivatives, showcasing the versatile reactivity of thiophene moieties under different conditions (Mohareb et al., 1995).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various applications. Detailed structural, spectroscopic studies, and computational analyses provide insights into the stability, conformation, and electronic properties of these molecules (Sarojini et al., 2012).

Scientific Research Applications

Trans-Cis Isomerisation and Material Science Applications

The study by Kucharski et al. (1999) delves into the trans-cis isomerisation of azobenzene amphiphiles containing a sulfonyl group, which is pivotal for applications in material science, specifically in the development of responsive materials that change properties under light exposure. This research highlights the potential of sulfonyl-containing compounds in creating materials with switchable properties, useful in optical storage devices, sensors, and smart coatings (Kucharski, Janik, Motschmann, & Raduege, 1999).

Anticancer Agents

Ö. Yılmaz and colleagues (2015) have synthesized derivatives of indapamide, showing significant pro-apoptotic activity against melanoma cell lines. These findings underscore the potential of sulfonyl-containing compounds as scaffolds for developing new anticancer agents, demonstrating the broader applicability of these compounds beyond their traditional use (Yılmaz et al., 2015).

Environmental Implications

The work by Nödler et al. (2012) on the microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification provides insights into the environmental fate of sulfonamide antibiotics. This research is crucial for understanding the persistence and transformation of pharmaceutical compounds in the environment, which is essential for assessing environmental risks and developing strategies for pollution mitigation (Nödler, Licha, Barbieri, & Pérez, 2012).

Electrochemical Synthesis of Polymers

Turac et al. (2008) demonstrated the electrochemical synthesis of a water-soluble and self-doped polythiophene derivative, showcasing the versatility of sulfonyl-containing monomers in polymer science. This research paves the way for developing novel conducting polymers with potential applications in electronics, energy storage, and sensing technologies (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008).

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4S2/c1-6-3-9(13-17-6)12-10(14)8-4-7(5-18-8)19(15,16)11-2/h3-5,11H,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGVEZHASCYUAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-(methylsulfamoyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)

![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)

![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)

![{4-[(mesitylsulfonyl)amino]phenyl}acetic acid](/img/structure/B5559607.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)

![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)

![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)

![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)

![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)